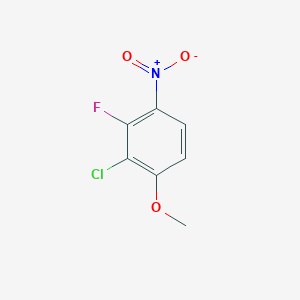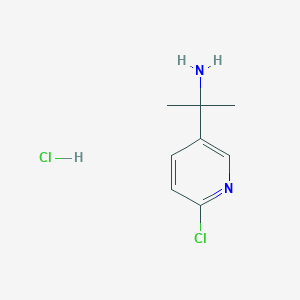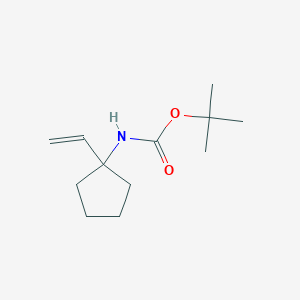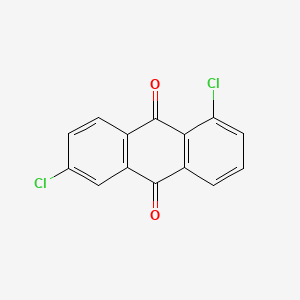
1,6-Dichloroanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Dichloroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two chlorine atoms at the 1 and 6 positions and two ketone groups at the 9 and 10 positions of the anthracene ring. It is known for its unique photophysical properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 1,6-Dichloroanthracene-9,10-dione can be synthesized through several methods. One common approach involves the chlorination of anthracene-9,10-dione. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 1 and 6 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions: 1,6-Dichloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms under basic conditions.
Major Products Formed:
Oxidation: Products may include anthraquinone derivatives.
Reduction: Products include anthracene-9,10-diol derivatives.
Substitution: Various substituted anthracene derivatives are formed depending on the nucleophile used.
科学研究应用
1,6-Dichloroanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in photophysical studies.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and organic semiconductors due to its stable photophysical properties.
作用机制
The mechanism of action of 1,6-Dichloroanthracene-9,10-dione involves its interaction with molecular targets through its reactive chlorine atoms and ketone groups. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and the derivatives used.
相似化合物的比较
1,5-Dichloroanthracene-9,10-dione: Similar in structure but with chlorine atoms at the 1 and 5 positions.
1,8-Dichloroanthracene-9,10-dione: Chlorine atoms are at the 1 and 8 positions.
2,6-Dichloroanthracene-9,10-dione: Chlorine atoms are at the 2 and 6 positions.
Uniqueness: 1,6-Dichloroanthracene-9,10-dione is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and photophysical properties. This positioning allows for selective reactions that are not possible with other isomers, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
727-51-5 |
|---|---|
分子式 |
C14H6Cl2O2 |
分子量 |
277.1 g/mol |
IUPAC 名称 |
1,6-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl2O2/c15-7-4-5-8-10(6-7)13(17)9-2-1-3-11(16)12(9)14(8)18/h1-6H |
InChI 键 |
GYCAKIYVWNSQFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


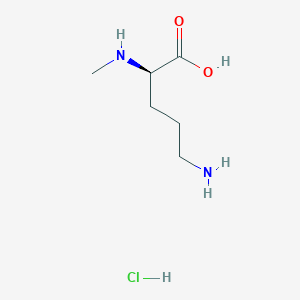
![[3-(1-Aminoethyl)phenyl]boronic acid](/img/structure/B15250522.png)

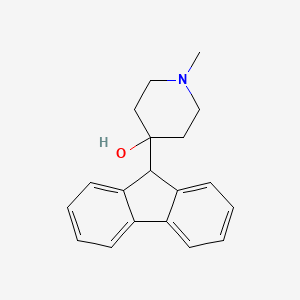
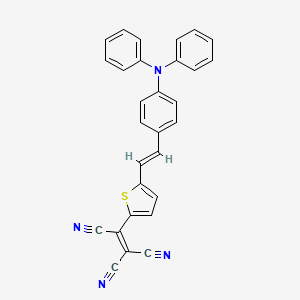
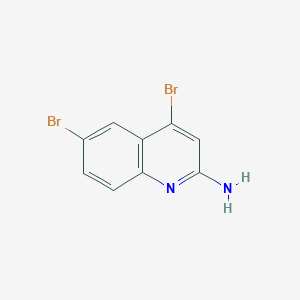
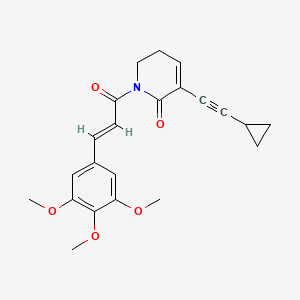
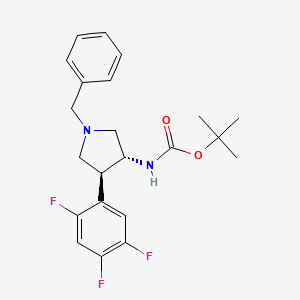
![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)
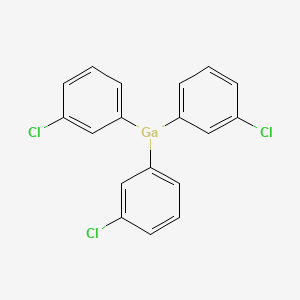
![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)
